N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride
Description
N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring two pyrazole rings with distinct substituents. The first pyrazole ring contains a difluoromethyl group at position 2, while the second pyrazole is substituted with ethyl and methyl groups at positions 2 and 5, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and agrochemical design, often leveraging fluorine substituents to improve metabolic stability and lipophilicity .
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13;/h4-6,11,14H,3,7H2,1-2H3;1H |
InChI Key |
KZVSKRRFSMNLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of Difluoromethyl Group: Difluoromethylation can be achieved using various reagents and methods, including metal-based methods and radical chemistry.
Final Assembly: The final compound is assembled by coupling the difluoromethylated pyrazole with other substituents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By inhibiting this enzyme, the compound can disrupt energy production in cells, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity : The difluoromethyl group in the target compound and LIMKi 3 increases lipophilicity (LogP ~2.5–4.8), favoring membrane permeability. LIMKi 3’s lack of hydrophilic groups enhances CNS penetration , while Pyraclostrobin’s lower LogP (~3.1) balances field persistence and mobility in plants .
- Bioactivity : LIMKi 3 exhibits macrofilaricidal and antidepressant-like actions in preclinical models, attributed to its thiazol-pyrazole scaffold . In contrast, Pyraclostrobin’s methoxy-carbamate moiety enables fungicidal activity via mitochondrial respiration inhibition .
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs like SR48692, which requires formulation adjustments for bioavailability .
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Pyrazole derivatives, including the compound , are known for their diverse pharmacological activities. Recent studies have highlighted their roles in:
- Antitumor Activity : Pyrazole derivatives exhibit inhibitory effects against various cancer cell lines, including those with mutations in key oncogenes like BRAF(V600E) and EGFR . The compound's structure suggests potential for similar activity.
- Anti-inflammatory Effects : Several pyrazole compounds have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens, making them candidates for antibiotic development .
The biological activity of pyrazole derivatives is often linked to their ability to interact with specific molecular targets:
- Kinase Inhibition : Many pyrazoles act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase and ROS Receptor Tyrosine Kinase. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Inflammatory Pathways : Pyrazoles may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by blocking signaling pathways involved in inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like difluoromethyl) can enhance the compound's potency by stabilizing reactive intermediates during enzymatic interactions.
- Alkyl Groups : Variations in alkyl chain length and branching can affect solubility and bioavailability, influencing the compound's overall pharmacokinetic profile.
- Positioning of Functional Groups : The arrangement of functional groups around the pyrazole ring can significantly impact binding affinity to target proteins, thus affecting biological outcomes.
Data Table: Summary of Biological Activities
| Activity Type | Compounds Tested | Observed Effects |
|---|---|---|
| Antitumor | Various pyrazole derivatives | Inhibition of tumor cell proliferation |
| Anti-inflammatory | 5-methylpyrazole derivatives | Reduced cytokine release |
| Antimicrobial | Pyrazole derivatives | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Antitumor Activity in Breast Cancer
A study investigated the antitumor effects of a series of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain pyrazoles exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant breast cancer subtypes .
Case Study 2: Anti-inflammatory Mechanisms
Research on a specific pyrazole derivative revealed its ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis. This mechanism underlines its potential use in treating inflammatory disorders such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
